molecular formula C8H8BrNO2 B189047 2-Bromo-1,3-dimethyl-5-nitrobenzene CAS No. 53906-84-6

2-Bromo-1,3-dimethyl-5-nitrobenzene

Cat. No. B189047
Key on ui cas rn: 53906-84-6
M. Wt: 230.06 g/mol
InChI Key: MDIUQZPRHOZKMG-UHFFFAOYSA-N
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Patent
US06803480B2

Procedure details

153 g of tin dichloro dihydrate (678 mmol) are added to 1.7 l of conc. HCl and heated to about 50° C. 26 g (113 mmol) of 2-bromo-1,3-dimethyl-5-nitrobenzene (Example II) are added. The suspension is heated at about 70° C. for 20 min. It is then allowed to cool slowly to room temperature. The precipitated white solid is filtered off and washed with cold acetone. The resulting hydrochloride is taken up in 1 N NaOH, briefly stirred and extracted 5 times with ethyl acetate. The organic phases are combined and dried over sodium sulphate, and the solvent is removed in vacuo.
[Compound]
Name
tin dichloro dihydrate
Quantity
153 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 L
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([N+:10]([O-])=O)=[CH:5][C:4]=1[CH3:13]>>[Br:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([NH2:10])=[CH:5][C:4]=1[CH3:13]

Inputs

Step One
Name
tin dichloro dihydrate
Quantity
153 g
Type
reactant
Smiles
Name
Quantity
1.7 L
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)[N+](=O)[O-])C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
briefly stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension is heated at about 70° C. for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated white solid is filtered off
WASH
Type
WASH
Details
washed with cold acetone
EXTRACTION
Type
EXTRACTION
Details
extracted 5 times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(N)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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